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Compound of Interest

Compound Name:
Ethyl 3-(4-bromophenyl)-3-

oxopropanoate

Cat. No.: B1585916 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl (4-

bromobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl (4-bromobenzoyl)acetate is a pivotal β-keto ester intermediate in synthetic organic

chemistry, valued for its versatile reactivity. Its molecular architecture, featuring an aromatic

bromide, a β-dicarbonyl system, and an ester functional group, makes it a foundational building

block for the synthesis of a wide array of complex molecules, particularly heterocyclic

compounds of medicinal interest. This guide provides a comprehensive examination of its

chemical identity, physicochemical properties, spectroscopic profile, synthesis, and chemical

reactivity. We delve into the causality behind its spectral characteristics and explore its utility as

a synthon in drug discovery workflows, supported by detailed experimental protocols and

safety considerations.

Chemical Identity and Structure
Ethyl (4-bromobenzoyl)acetate is a substituted aromatic β-keto ester. The presence of the

bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, while

the β-keto ester moiety allows for a rich variety of classical and modern chemical

transformations.
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IUPAC Name: ethyl 3-(4-bromophenyl)-3-oxopropanoate[1][2]

Synonyms: (4-Bromobenzoyl)acetic Acid Ethyl Ester, Ethyl 3-(4-Bromophenyl)-3-

oxopropionate, Ethyl 4-bromobenzoylacetate[2]

CAS Number: 26510-95-2[1]

Molecular Formula: C₁₁H₁₁BrO₃[1]

Molecular Weight: 271.11 g/mol [2]

SMILES: CCOC(=O)CC(=O)c1ccc(Br)cc1

InChI Key: PBDYXCKRDRCJDC-UHFFFAOYSA-N[1]

Caption: 2D Structure of Ethyl (4-bromobenzoyl)acetate.

Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions,

including solvent selection, reaction temperature, and purification methods.

Property Value Source(s)

Appearance

White or Colorless to Light

yellow powder, lump, or clear

liquid

Boiling Point 268-269 °C (lit.)

Density 1.432 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.5700 (lit.)

Spectroscopic Profile: A Structural Verification
Spectroscopic data provides an empirical fingerprint of the molecule, confirming its structure

and purity. The key features are dictated by the electronic environment of the protons and

carbon atoms.
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¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is the most powerful tool for confirming the arrangement of protons

in the molecule. For a solution in CDCl₃:

Aromatic Protons (AA'BB' System): The para-substituted phenyl ring will exhibit a

characteristic pattern. The two protons ortho to the bromine (meta to the carbonyl) and the

two protons ortho to the carbonyl (meta to the bromine) will appear as two distinct doublets,

typically between δ 7.6 and 7.9 ppm.

Ethyl Ester Protons:

Methylene (-OCH₂CH₃): A quartet around δ 4.2 ppm. The downfield shift is due to the

deshielding effect of the adjacent oxygen atom. The quartet splitting (4 lines) arises from

coupling to the three protons of the methyl group (n+1 rule, 3+1=4).

Methyl (-OCH₂CH₃): A triplet around δ 1.2 ppm. The signal is split into a triplet by the two

neighboring methylene protons (n+1 rule, 2+1=3).

Active Methylene Protons (-COCH₂CO-): These protons are situated between two electron-

withdrawing carbonyl groups, which significantly increases their acidity and shifts their

resonance downfield. In the predominant keto tautomer, this signal appears as a sharp

singlet around δ 4.0 ppm. The presence of the enol tautomer would result in a separate vinyl

proton signal around δ 5.6-6.0 ppm and a broad enolic hydroxyl proton signal further

downfield.

¹³C NMR Spectroscopy (Predicted)
Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-200 ppm). The ketone

carbonyl (C=O) is typically more deshielded (~195 ppm) than the ester carbonyl (~167 ppm).

Aromatic Carbons: Four signals are expected for the para-substituted ring. The carbon

bearing the bromine (C-Br) will appear around δ 128 ppm, while the carbon attached to the

carbonyl group (C-C=O) will be around δ 135 ppm. The other two aromatic CH signals will

appear in the δ 129-132 ppm range.
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Ethyl & Methylene Carbons: The ester methylene carbon (-OCH₂CH₃) appears around δ 61

ppm, the active methylene carbon (-COCH₂CO-) around δ 45 ppm, and the terminal methyl

carbon (-OCH₂CH₃) upfield around δ 14 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is instrumental for identifying key functional groups.

C=O Stretching: Two strong, sharp absorption bands are expected. The aromatic ketone

C=O stretch typically appears around 1685 cm⁻¹, while the ester C=O stretch is found at a

higher frequency, around 1735 cm⁻¹.

C-O Stretching: A strong band for the ester C-O linkage will be present in the 1200-1300

cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis and Purification
Ethyl (4-bromobenzoyl)acetate is typically synthesized via a Claisen condensation reaction.

This reaction involves the acylation of an enolate with an ester. A common and effective route is

the reaction between ethyl acetate and a 4-bromobenzoyl derivative, such as ethyl 4-

bromobenzoate, using a strong base.
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Caption: General workflow for the synthesis and purification of Ethyl (4-bromobenzoyl)acetate.
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Experimental Protocol: Claisen Condensation
This protocol is a representative procedure adapted from the synthesis of analogous β-keto

esters[3].

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool

the flask to -78 °C in a dry ice/acetone bath.

Enolate Formation: Slowly add a solution of a strong, non-nucleophilic base, such as lithium

hexamethyldisilazide (LHMDS) (1.3 M in THF, 1.5 equivalents), to the flask. Then, add ethyl

acetate (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the

temperature at -78 °C. Allow the resulting enolate solution to stir for 30 minutes.

Acylation: Add a solution of ethyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF to the

reaction mixture dropwise over 30 minutes.

Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to

room temperature and stir overnight. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and

carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride

(NH₄Cl) solution.

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous

layer with ethyl acetate (3 x volume of THF).

Workup - Washing & Drying: Combine the organic layers and wash sequentially with water

and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a

gradient of ethyl acetate in hexanes, to yield the pure product.

Chemical Reactivity and Synthetic Utility

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.chemicalbook.com/synthesis/21575-91-7.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthetic value of ethyl (4-bromobenzoyl)acetate stems from its multiple reactive sites,

making it a versatile precursor in drug development.
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Caption: Key reactive sites and synthetic pathways for Ethyl (4-bromobenzoyl)acetate.

Active Methylene Group: The protons on the carbon alpha to both carbonyl groups are acidic

and can be easily removed by a base. The resulting enolate is a potent nucleophile, readily

undergoing alkylation and acylation reactions. This site is also crucial for condensation

reactions with hydrazines, ureas, and other bifunctional reagents to form five- and six-

membered heterocyclic rings (e.g., pyrazoles, pyrimidines), which are common scaffolds in

medicinal chemistry.

Aryl Bromide: The C-Br bond serves as a key site for palladium-catalyzed cross-coupling

reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this

position, enabling the construction of complex molecular libraries for structure-activity

relationship (SAR) studies.

β-Dicarbonyl Moiety: This functional group is a classic precursor for a multitude of named

reactions used to build heterocyclic cores. For instance, reaction with an α,β-unsaturated

ketone and an ammonia source (Hantzsch synthesis) yields dihydropyridines, a class of

compounds known for their cardiovascular applications.
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Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the

integrity of the compound.

Hazard Classification: Classified as a combustible liquid. Some suppliers do not classify it as

a hazardous substance under REGULATION (EC) No 1272/2008[4]. However, it is prudent

to handle it with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat[5].

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of

vapors[4][5]. Avoid contact with skin, eyes, and clothing[4]. Wash hands thoroughly after

handling[5].

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6]. Keep

away from heat and sources of ignition. Recommended storage temperature may vary, with

some suppliers suggesting 2-8°C[7].

First Aid:

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical

attention[5][6].

Skin: Wash off immediately with soap and plenty of water[6].

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical

attention[5][6].

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

advice[5][6].

Conclusion
Ethyl (4-bromobenzoyl)acetate is a high-value chemical intermediate with a well-defined

physicochemical and spectroscopic profile. Its true power lies in its synthetic versatility, offering

multiple reactive handles that researchers and drug development professionals can exploit to
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construct novel and complex molecular architectures. A thorough understanding of its

properties, reactivity, and safe handling procedures is paramount to leveraging its full potential

in the advancement of organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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